![molecular formula C16H23NO B5200633 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol CAS No. 864415-56-5](/img/structure/B5200633.png)
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol
Overview
Description
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol, also known as CPME, is a chemical compound that has been studied for its potential use in scientific research. CPME is a chiral compound, meaning it has two enantiomers with different chemical and biological properties.
Scientific Research Applications
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has been studied for its potential use in a variety of scientific research applications, including as a chiral selector in chromatography, as a ligand in asymmetric catalysis, and as a potential therapeutic agent for a variety of diseases.
Mechanism of Action
The mechanism of action of 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has been shown to have affinity for the adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has several advantages for use in lab experiments, including its chiral nature and its ability to selectively interact with specific receptors or enzymes. However, the limitations of 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol include its high cost and the difficulty in synthesizing and purifying the compound.
Future Directions
There are several potential future directions for research on 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol, including further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol may have potential as a tool for studying the structure and function of specific receptors or enzymes in the body.
Synthesis Methods
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol can be synthesized using a multi-step process involving the reaction of cyclohexenylmethylamine with phenylacetaldehyde followed by reduction with sodium borohydride. The resulting product is a racemic mixture of the two enantiomers, which can be separated using chiral chromatography.
properties
IUPAC Name |
2-[cyclohex-3-en-1-ylmethyl(methyl)amino]-1-phenylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-4,6-7,10-11,14,16,18H,5,8-9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEFZUUUYVDILA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC=CC1)CC(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173500 | |
Record name | α-[[(3-Cyclohexen-1-ylmethyl)methylamino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
864415-56-5 | |
Record name | α-[[(3-Cyclohexen-1-ylmethyl)methylamino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864415-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(3-Cyclohexen-1-ylmethyl)methylamino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.